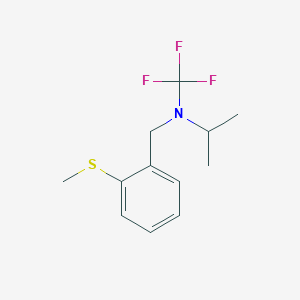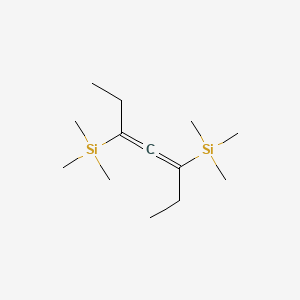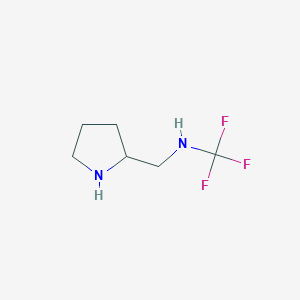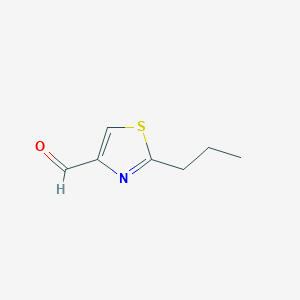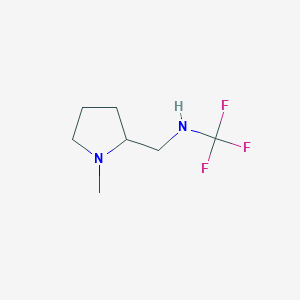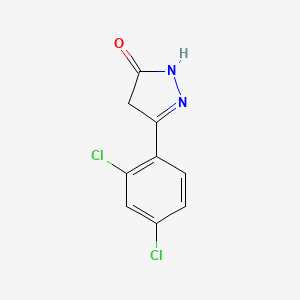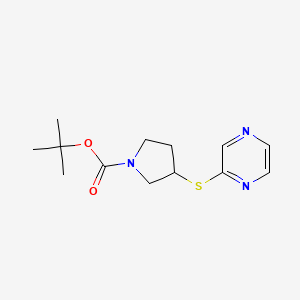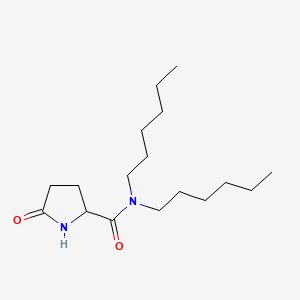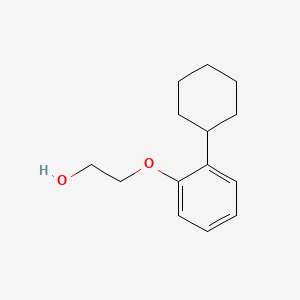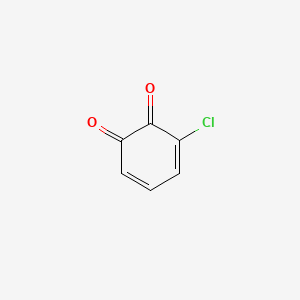
5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone is an organic compound with a unique structure that combines a furanone ring with a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone typically involves the reaction of 2,5-dimethylphenyl derivatives with appropriate furanone precursors. One common method includes the use of Friedel-Crafts acylation, where 2,5-dimethylphenyl ketone is reacted with a furanone derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.
Substitution: Electrophilic aromatic substitution reactions can occur on the dimethylphenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated furanone derivatives.
Substitution: Halogenated or nitrated dimethylphenyl derivatives.
Aplicaciones Científicas De Investigación
5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethylphenyl isocyanate
- 2,5-Dimethylphenylmethanol
- 2,5-Dimethylphenol
Comparison
5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone is unique due to its furanone ring structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
55591-07-6 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-(2,5-dimethylphenyl)-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C13H14O2/c1-8-4-5-9(2)11(6-8)12-7-10(3)13(14)15-12/h4-7,12H,1-3H3 |
Clave InChI |
HOSIBDFLEFXUOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2C=C(C(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


